![molecular formula C11H7ClN2O3 B1302049 2-(4-Chlorophenoxy)-3-nitropyridine CAS No. 76893-45-3](/img/structure/B1302049.png)
2-(4-Chlorophenoxy)-3-nitropyridine
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Overview
Description
The compound "2-(4-Chlorophenoxy)-3-nitropyridine" is not directly studied in the provided papers. However, related compounds with similar structural motifs, such as chloro, nitro, and pyridine groups, have been investigated. These studies provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties of "2-(4-Chlorophenoxy)-3-nitropyridine" .
Synthesis Analysis
The synthesis of related compounds typically involves reactions under controlled conditions, often with the presence of a catalyst or reagent that facilitates the addition or substitution of functional groups. For example, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate involves reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid in the presence of a carbonate in DMF medium at room temperature . This suggests that the synthesis of "2-(4-Chlorophenoxy)-3-nitropyridine" might also involve similar nucleophilic substitution reactions.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the molecular structure of compounds. For instance, the structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was analyzed using X-ray analysis, revealing details about the crystal packing and intermolecular interactions . Such analysis is crucial for understanding the three-dimensional arrangement of atoms in "2-(4-Chlorophenoxy)-3-nitropyridine" and how it might influence its reactivity and properties.
Chemical Reactions Analysis
The reactivity of compounds containing chloro, nitro, and pyridine groups can be inferred from studies on similar molecules. For example, the reactivity of 2-chloro-4-nitropyridine and its derivatives was investigated through HOMO-LUMO energies and global descriptors, indicating potential sites for chemical reactions . These insights can be applied to predict the reactivity of "2-(4-Chlorophenoxy)-3-nitropyridine" in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The vibrational wavenumbers, atomic charges, and molecular electrostatic potentials of related compounds have been studied using spectroscopic methods and theoretical calculations . These properties, such as hyperpolarizability and NMR chemical shifts, provide a comprehensive understanding of the behavior of "2-(4-Chlorophenoxy)-3-nitropyridine" under different physical conditions and in the presence of other substances.
properties
IUPAC Name |
2-(4-chlorophenoxy)-3-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLPMGSHOZNLFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370947 |
Source
|
Record name | 2-(4-chlorophenoxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-3-nitropyridine | |
CAS RN |
76893-45-3 |
Source
|
Record name | 2-(4-Chlorophenoxy)-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76893-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-chlorophenoxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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